molecular formula C18H22N2 B14112819 (2S,6R)-2,6-Dibenzyl-piperazine

(2S,6R)-2,6-Dibenzyl-piperazine

Cat. No.: B14112819
M. Wt: 266.4 g/mol
InChI Key: FDJPSZXEPWXHIH-UHFFFAOYSA-N
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Description

(2S,6R)-2,6-Dibenzyl-piperazine is a chiral piperazine derivative characterized by the presence of two benzyl groups attached to the nitrogen atoms in the piperazine ring. Piperazine derivatives are widely recognized for their diverse pharmacological activities and are commonly used as building blocks in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6R)-2,6-Dibenzyl-piperazine typically involves the reaction of benzylamine with a suitable piperazine precursor under controlled conditions. One common method involves the use of benzyl chloride and piperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

(2S,6R)-2,6-Dibenzyl-piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

(2S,6R)-2,6-Dibenzyl-piperazine is used as a precursor in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies .

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding assays. It is also used in the development of enzyme inhibitors and as a scaffold for drug design .

Medicine

The compound has shown promise in medicinal chemistry for the development of therapeutic agents targeting central nervous system disorders. Its derivatives are being explored for their potential as antipsychotic, antidepressant, and anxiolytic agents .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of (2S,6R)-2,6-Dibenzyl-piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound can modulate receptor activity by binding to the active site, leading to changes in signal transduction pathways. This modulation can result in therapeutic effects, such as the alleviation of symptoms in neurological disorders .

Comparison with Similar Compounds

Similar Compounds

  • (2S,6S)-2,6-Dibenzyl-piperazine
  • (2R,6R)-2,6-Dibenzyl-piperazine
  • (2R,6S)-2,6-Dibenzyl-piperazine

Uniqueness

(2S,6R)-2,6-Dibenzyl-piperazine is unique due to its specific stereochemistry, which imparts distinct biological activity and pharmacokinetic properties. The (2S,6R) configuration allows for selective binding to certain receptors and enzymes, making it a valuable compound in drug development .

Properties

Molecular Formula

C18H22N2

Molecular Weight

266.4 g/mol

IUPAC Name

2,6-dibenzylpiperazine

InChI

InChI=1S/C18H22N2/c1-3-7-15(8-4-1)11-17-13-19-14-18(20-17)12-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2

InChI Key

FDJPSZXEPWXHIH-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(CN1)CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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